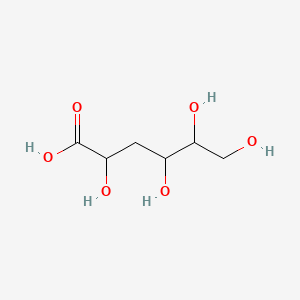
3-Deoxy-D-gluconic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deoxy-D-gluconic acid, also known as 2-dehydro-3-deoxy-D-gluconic acid, is a derivative of D-gluconic acid. It is a key intermediate in various metabolic pathways, particularly in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound plays a significant role in microbial metabolism and is involved in the degradation of carbohydrates.
準備方法
Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic dehydration of D-gluconate. The reaction involves the use of gluconate dehydratase, which converts D-gluconate to this compound. The reaction mixture typically contains sodium D-gluconate, Tris HCl buffer, water, and a particle-free extract of Alcaligenes species. The reaction is carried out at 30°C with occasional shaking, and the progress is monitored using periodate-thiobarbituric acid or semicarbazide assay methods .
Industrial Production Methods: For industrial-scale production, the enzymatic method is preferred due to its efficiency and sustainability. The process involves the use of recombinant gluconate dehydratase from hyperthermophilic microorganisms like Thermoproteus tenax. This enzyme is overproduced in Escherichia coli and purified through precipitation steps. The final product, this compound, is separated from the protein by ultrafiltration .
化学反応の分析
Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 2-keto-3-deoxy-D-gluconic acid.
Reduction: Reduction can yield 3-deoxy-D-gluconic alcohol.
Substitution: Substitution reactions can produce various amino derivatives depending on the nucleophile used.
科学的研究の応用
3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in metabolic studies and is used to investigate carbohydrate metabolism in microorganisms.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals
作用機序
The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It participates in the pentose phosphate pathway and the Entner-Doudoroff pathway, where it is converted to pyruvate and glyceraldehyde-3-phosphate. These products are further metabolized to generate energy and biosynthetic precursors. The compound interacts with various enzymes, including gluconate dehydratase and 2-dehydro-3-deoxygluconokinase, which catalyze its conversion to other metabolites .
類似化合物との比較
2-Keto-3-deoxy-D-gluconic acid: This compound is an oxidized form of 3-deoxy-D-gluconic acid and is involved in similar metabolic pathways.
D-Gluconic acid: The parent compound from which this compound is derived.
D-Glucosaminic acid: A related compound with an amino group instead of a hydroxyl group at the C2 position
Uniqueness: this compound is unique due to its specific role in the Entner-Doudoroff pathway, which is less common compared to the glycolytic pathway. Its ability to participate in both oxidative and non-oxidative reactions makes it a versatile intermediate in various biochemical processes .
特性
CAS番号 |
1518-59-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChIキー |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
異性体SMILES |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O |
正規SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)
![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)
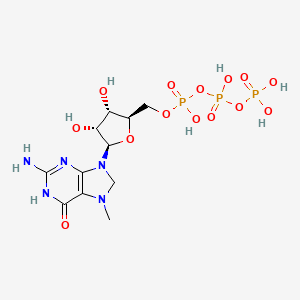
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)

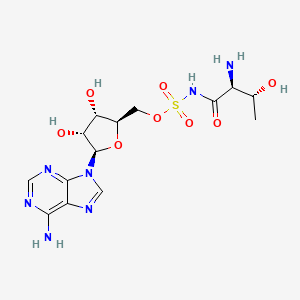
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
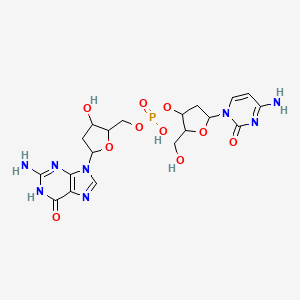
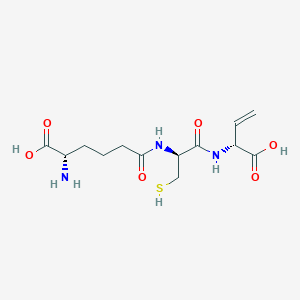
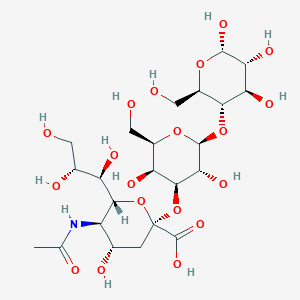
![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
